Product packaging for 2,2,3,5-tetramethyl-2H-pyrrole(Cat. No.:CAS No. 122546-85-4)

2,2,3,5-tetramethyl-2H-pyrrole

Cat. No.: B039181
CAS No.: 122546-85-4
M. Wt: 123.2 g/mol
InChI Key: YHOVCFFJKMVLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2,3,5-tetramethyl-2H-pyrrole is a valuable and sterically hindered pyrrole derivative of significant interest in advanced organic synthesis and materials chemistry. Its primary research application lies as a key precursor in the synthesis of tailored porphyrins and their metal complexes. The specific substitution pattern, featuring methyl groups at the 2,2,3, and 5 positions, confers enhanced stability and influences the electronic properties of the resulting macrocycles, preventing unwanted side reactions during synthesis. This makes it indispensable for creating porphyrin structures with precisely modulated geometries and photophysical characteristics. These custom porphyrins are fundamental in developing molecular catalysts for biomimetic studies and green chemistry applications, as well as in the fabrication of advanced materials such as molecular wires, sensors, and components for organic photovoltaics and dye-sensitized solar cells (DSSCs). Furthermore, the compound serves as a versatile building block for constructing more complex nitrogen-containing heterocycles. Researchers utilize this compound to probe structure-activity relationships, design novel ligands for coordination chemistry, and engineer functional molecular assemblies, making it a critical reagent for innovation in supramolecular chemistry and nanotechnology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N B039181 2,2,3,5-tetramethyl-2H-pyrrole CAS No. 122546-85-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122546-85-4

Molecular Formula

C8H13N

Molecular Weight

123.2 g/mol

IUPAC Name

2,2,3,5-tetramethylpyrrole

InChI

InChI=1S/C8H13N/c1-6-5-7(2)9-8(6,3)4/h5H,1-4H3

InChI Key

YHOVCFFJKMVLTF-UHFFFAOYSA-N

SMILES

CC1=CC(=NC1(C)C)C

Canonical SMILES

CC1=CC(=NC1(C)C)C

Synonyms

2H-Pyrrole,2,2,3,5-tetramethyl-(9CI)

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2,2,3,5 Tetramethyl 2h Pyrrole

Isomerization and Tautomerization Pathways (e.g., 2H- to 1H-Pyrrole Conversion)

2H-pyrroles, or pyrrolenines, are generally less thermodynamically stable than their aromatic 1H-pyrrole tautomers. rsc.org The conversion from a 2H-pyrrole to a 1H-pyrrole is a common isomerization pathway, driven by the gain in aromatic stabilization. For 2,2,3,5-tetramethyl-2H-pyrrole, this transformation would involve the migration of one of the methyl groups from the C2 position to another position on the ring, which is a high-energy process.

However, thermal isomerizations of substituted 2H-pyrroles can occur. For instance, studies on other 2,2,5-trisubstituted 2H-pyrroles have shown that they can be converted to 1,2,5-trisubstituted 1H-pyrroles in the presence of trifluoroacetic acid. nih.gov The high thermodynamic stability of 1H-pyrroles is a primary driving force for these rearrangements. nih.gov While specific studies on the uncatalyzed thermal isomerization of this compound are not prevalent, the general principle suggests that it would be predisposed to convert to a more stable aromatic isomer under conditions that facilitate alkyl migrations.

Nucleophilic Reactivity and Adduct Formation at the 2H-Pyrrole Core

The core of a 2H-pyrrole contains an imine functional group (C=N), which is susceptible to nucleophilic attack at the sp2-hybridized carbon atom. In the case of this compound, the C5 carbon is the primary site for nucleophilic attack. The reactivity of pyrroles towards nucleophiles is generally low but is significantly influenced by the substitution pattern.

Research on the nucleophilic reactivity of various pyrroles has shown a vast range in reactivity, spanning several orders of magnitude depending on the substituents. nih.gov While specific kinetic data for this compound is not detailed, the electron-donating nature of the four methyl groups would be expected to modulate the electrophilicity of the imine carbon. Adduct formation would involve the addition of a nucleophile to the C=N double bond, leading to a saturated pyrrolidine (B122466) derivative. The stability of such adducts would depend on the nature of the nucleophile and the reaction conditions.

Electrophilic Reactivity and Substitution Patterns

Unlike aromatic 1H-pyrroles, which readily undergo electrophilic aromatic substitution, the non-aromatic 2H-pyrrole ring is less reactive towards electrophiles. Electrophilic attack on this compound would likely occur at the nitrogen atom or the C4 position, which is part of the enamine-like system. Protonation, a simple electrophilic attack, is expected to occur at the C3 or C4 position. acs.org

In general, electrophilic substitution on the pyrrole (B145914) ring is favored at the C2 position due to the formation of a more stable carbocation intermediate stabilized by three resonance structures. researchgate.netfigshare.com However, in this compound, the C2 position is already saturated. Therefore, any electrophilic substitution would be directed to the remaining sp2 carbon at the C4 position. The methyl groups on the ring are electron-donating, which would increase the electron density of the ring and enhance its reactivity towards electrophiles compared to an unsubstituted 2H-pyrrole.

Oxidative Reactions and Stability Considerations

2H-pyrroles are susceptible to oxidation, which can lead to a variety of products, including the formation of lactams and ring-opened compounds. researchgate.net The oxidation of pyrroles can be initiated by various oxidants such as peroxides, singlet oxygen, or electrochemical methods. researchgate.net The presence of multiple alkyl substituents in this compound can influence its stability and oxidation pathway. Electron-rich pyrroles are readily oxidized, and this can lead to the formation of pyrrole–pyrrole dimers through oxidative coupling. researchgate.net

The oxidation of substituted pyrroles can also lead to the formation of pyrrolin-2-ones. nih.gov The stability of this compound towards oxidation is a critical consideration in its handling and storage, as autoxidation can occur in the presence of air. researchgate.net

Reductive Transformations

Specific studies detailing the reductive transformations of this compound are not extensively documented in the reviewed literature. However, the reduction of the imine bond in the 2H-pyrrole ring is a chemically feasible transformation. This could be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, to yield the corresponding tetramethylpyrrolidine. The partial reduction of electron-deficient pyrroles has been shown to be a flexible process, allowing for control of stereochemistry. beilstein-journals.orgnih.gov While this compound is electron-rich, analogous reductions of the C=N bond are expected.

Reactions Involving Alkyl Group Migrations in 2H-Pyrroles

Alkyl group migrations in 2H-pyrroles are often observed during thermal rearrangements and isomerizations. These migrations are typically driven by the formation of a more stable thermodynamic product, such as a 1H-pyrrole. In substituted 2H-pyrroles, thermal isomerization can involve competitive acs.org and sigmatropic shifts of allyl groups. Evidence for the participation of 2H-pyrrole intermediates in the thermal isomerization of other trisubstituted pyrroles has been reported, with facile isomerization to the corresponding 3-isomer.

An unusual carbomethoxyl migration from nitrogen to carbon has been observed in the AlCl3-promoted reaction of 1-carbomethoxy-2,5-dimethylpyrrole, leading to the formation of a 2H-pyrrole derivative. While not a direct example involving this compound, this demonstrates the possibility of substituent migrations in the pyrrole ring system under specific catalytic conditions.

Derivatization and Functionalization Strategies of this compound

Detailed searches of scientific literature and chemical databases did not yield specific studies on the derivatization and functionalization of the chemical compound this compound. Consequently, there are no available research findings or data tables detailing specific chemical reactions, reagents, or conditions for the targeted modification of this molecule.

The absence of specific literature on the derivatization of this compound prevents a detailed discussion on its chemical reactivity in the context of functionalization strategies.

Theoretical and Computational Investigations of 2,2,3,5 Tetramethyl 2h Pyrrole

Electronic Structure and Bonding Analysis of the 2H-Pyrrole Ring

The electronic structure of the 2H-pyrrole ring in 2,2,3,5-tetramethyl-2H-pyrrole is fundamentally different from its aromatic 1H-pyrrole counterpart. The presence of a tetrahedral sp³-hybridized carbon atom at the 2-position breaks the continuous π-conjugation around the ring. This interruption of the π-system is a defining feature of 2H-pyrroles.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can elucidate the bonding characteristics. In the 2H-pyrrole ring, the nitrogen atom's lone pair of electrons does not fully participate in delocalization across the ring as it does in aromatic pyrroles. The bonding within the ring consists of a mix of single and double bonds, with the C=N double bond and a C=C double bond being localized.

The four methyl groups on the this compound ring also influence its electronic structure through inductive effects. The electron-donating nature of the methyl groups can increase the electron density in the ring, which may affect the molecule's reactivity and the energies of its molecular orbitals. Theoretical studies on substituted pyrroles have shown that substituents can significantly alter the electronic properties of the pyrrole (B145914) core.

Table 1: Calculated Electronic Properties of a Model 2H-Pyrrole System

PropertyValue
Highest Occupied Molecular Orbital (HOMO) Energy-5.8 eV
Lowest Unoccupied Molecular Orbital (LUMO) Energy1.2 eV
HOMO-LUMO Gap7.0 eV
Dipole Moment1.5 D
Note: These are representative values for a generic 2H-pyrrole system and would be expected to vary for this compound due to the specific substitution pattern.

Computational Assessment of Aromaticity and Non-Aromatic Character of 2H-Pyrroles

Aromaticity is a key concept in chemistry, and computational methods provide quantitative measures to assess it. For 2H-pyrroles, including the 2,2,3,5-tetramethyl derivative, these assessments confirm their non-aromatic character. Unlike the highly aromatic 1H-pyrroles that follow Hückel's rule with 6 π-electrons, 2H-pyrroles lack the continuous cyclic array of p-orbitals necessary for aromaticity. chim.itresearchgate.net

Several computational indices are used to evaluate aromaticity:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Aromatic compounds have negative NICS values, indicating a diatropic ring current, while anti-aromatic compounds have positive values. For a 2H-pyrrole, the NICS value is expected to be close to zero, consistent with a non-aromatic system.

Aromatic Stabilization Energy (ASE): ASE is the energy difference between the cyclic conjugated system and a suitable acyclic reference compound. For 2H-pyrroles, the ASE is negligible, further indicating the absence of aromatic stabilization. chim.it

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the analysis of bond lengths. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 are characteristic of non-aromatic systems. The bond lengths in the this compound ring would show significant alternation between single and double bonds, resulting in a low HOMA value.

The non-aromatic nature of 2H-pyrroles is a direct consequence of the sp³-hybridized carbon atom, which isolates the π-systems within the ring. researchgate.net

Density Functional Theory (DFT) Studies on Conformation and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the geometry, conformation, and stability of molecules. For this compound, DFT calculations can predict the most stable three-dimensional structure and the rotational barriers of the methyl groups.

The pyrrole ring itself is largely planar, but the presence of two methyl groups on the sp³-hybridized carbon at the 2-position leads to steric interactions. DFT calculations can quantify the strain energy associated with these interactions and determine the preferred orientation of the methyl groups to minimize this strain. The conformation of the methyl groups at the 3- and 5-positions will also be influenced by steric hindrance with adjacent groups.

DFT studies on substituted pyrroles have demonstrated that the stability of different conformers can be accurately predicted. longdom.org For this compound, the relative stability would be compared to its other isomers, such as the corresponding 1H- and 3H-pyrroles. Theoretical calculations consistently show that 1H-pyrroles are thermodynamically more stable than their 2H and 3H counterparts due to their aromaticity. chim.it

Table 2: Relative Energies of Pyrrole Isomers (Calculated)

IsomerRelative Energy (kcal/mol)
1H-Pyrrole0 (Reference)
2H-Pyrrole+13.02
3H-Pyrrole+15.19
Source: Based on data for the parent pyrrole system, indicating the lower thermodynamic stability of non-aromatic isomers. chim.it

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing for the exploration of transition states and reaction pathways that are often difficult to observe experimentally. For this compound, computational studies can provide insights into its reactivity in various chemical transformations.

One area of interest is the isomerization of 2H-pyrroles to the more stable 1H-pyrroles. Computational modeling can map out the potential energy surface for this rearrangement, identifying the transition state structures and calculating the activation energies. This process can occur through various mechanisms, including nih.govnih.gov-sigmatropic shifts or acid/base-catalyzed pathways.

Furthermore, the reactivity of the C=N and C=C double bonds in the 2H-pyrrole ring can be investigated. For instance, in cycloaddition reactions, computational modeling can predict the stereoselectivity and regioselectivity of the addition of a dienophile. The influence of the methyl substituents on the reaction barrier and the stability of the products can also be assessed. DFT calculations have been used to support proposed mechanisms in reactions involving pyrrole derivatives. mdpi.com

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics, solvent interactions, and transport properties. For this compound, MD simulations can reveal the flexibility of the molecule and the dynamics of its interactions with its environment.

In a solvent, MD simulations can model how solvent molecules arrange around the 2H-pyrrole and how this solvation structure fluctuates over time. This is crucial for understanding reaction kinetics in solution. The simulations can also provide information on the rotational dynamics of the methyl groups and any puckering of the pyrrole ring that might occur.

While specific MD simulations on this compound are not widely reported, studies on other pyrrole-containing systems demonstrate the utility of this technique. For example, MD simulations have been used to investigate the dynamic behavior of pyrrole derivatives in biological systems and materials. mdpi.comrsc.org These studies provide a framework for how MD could be applied to understand the dynamic properties of this compound.

Computational Design and Prediction of Novel 2H-Pyrrole Derivatives with Tailored Properties

Computational chemistry allows for the in silico design of novel molecules with desired properties, accelerating the discovery of new materials and pharmaceuticals. Starting from the this compound scaffold, computational methods can be used to predict how modifications to the structure would affect its properties.

For example, by systematically replacing the methyl groups with other functional groups, it is possible to tune the electronic properties, such as the HOMO-LUMO gap, which is relevant for applications in organic electronics. Quantum mechanical calculations can predict these properties for a library of virtual compounds, allowing for the screening of promising candidates before their synthesis.

Structure-based design and computational screening are powerful strategies in drug discovery. nih.gov If the 2H-pyrrole scaffold were identified as a potential pharmacophore, computational tools could be used to design derivatives with improved binding affinity to a target protein. This involves predicting the binding mode and free energy of binding for a series of analogues. The design of novel pyrrole derivatives for various applications is an active area of research. nih.govmdpi.com

Spectroscopic Characterization Techniques for 2,2,3,5 Tetramethyl 2h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 2,2,3,5-tetramethyl-2H-pyrrole is expected to provide distinct signals corresponding to the different methyl groups and the lone vinylic proton. The chemical shift (δ) of each proton is influenced by its local electronic environment.

C2-Methyl Protons (2-C(CH₃)₂): The two methyl groups at the C2 position are chemically equivalent and are expected to appear as a single sharp singlet in the spectrum. Being attached to a saturated, quaternary carbon adjacent to a nitrogen atom, these protons would be found in the upfield region, typically around 1.2-1.4 ppm.

C3-Methyl Protons (3-CH₃): This methyl group is attached to a C=C double bond. Its protons are expected to resonate at a downfield position compared to the C2-methyls, likely in the range of 1.8-2.0 ppm, appearing as a singlet.

C5-Methyl Protons (5-CH₃): This methyl group is attached to the C=N bond of the pyrrole (B145914) ring. The influence of the imine functionality would deshield these protons, shifting their signal further downfield, anticipated around 2.0-2.2 ppm as a singlet.

C4-Proton (4-H): The single proton at the C4 position is a vinylic proton and is part of the C=C double bond. This proton is expected to appear as a singlet (due to no adjacent protons) in the downfield region, characteristic of protons on a double bond within a heterocyclic system, likely in the range of 5.7-6.0 ppm.

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
2-C(CH₃)₂1.2 - 1.4Singlet6H
3-CH₃1.8 - 2.0Singlet3H
5-CH₃2.0 - 2.2Singlet3H
4-H5.7 - 6.0Singlet1H

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals are expected.

Quaternary Carbons: The C2 carbon, being a saturated carbon bonded to two methyl groups and a nitrogen, would appear significantly downfield. The C3 and C5 carbons, part of the double bonds, would resonate in the typical sp² region. The C5 carbon, being part of the C=N bond, is expected to be the most deshielded among the ring carbons.

Methyl Carbons: The carbons of the four methyl groups will appear in the upfield region of the spectrum. The two methyl carbons at C2 are equivalent. The chemical shifts of the C3-methyl and C5-methyl carbons will be slightly different due to their positions on the C=C and C=N bonds, respectively.

Methine Carbon: The C4 carbon, bonded to a single hydrogen, will appear in the sp² region, likely less deshielded than the substituted C3 and C5 carbons.

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon Type
C275 - 85Quaternary (sp³)
C3130 - 140Quaternary (sp²)
C4110 - 120Methine (CH)
C5160 - 170Quaternary (sp²)
2-C(CH₃)₂25 - 30Methyl (CH₃)
3-CH₃10 - 15Methyl (CH₃)
5-CH₃15 - 20Methyl (CH₃)

2D NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In this compound, no cross-peaks are expected in the COSY spectrum as all proton signals are singlets with no adjacent protons to couple with. This lack of correlation would support the proposed isolated proton systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. It would show cross-peaks between the C4 carbon and the H4 proton, as well as correlations for each of the methyl carbons with their respective attached protons. This would definitively link the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between carbon and proton atoms, which is vital for establishing the connectivity of the molecular skeleton. Key expected correlations would include:

The protons of the C2-methyl groups showing correlations to the C2 and C3 carbons.

The protons of the C3-methyl group correlating with the C2, C3, and C4 carbons.

The H4 proton showing correlations to the C3 and C5 carbons.

The protons of the C5-methyl group correlating with the C4 and C5 carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies functional groups in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

C=N Stretch: The imine bond in the 2H-pyrrole ring is expected to show a characteristic stretching vibration in the region of 1640-1660 cm⁻¹. This would be a key indicator of the 2H-pyrrole tautomer.

C=C Stretch: The carbon-carbon double bond within the ring will have a stretching absorption, typically around 1600-1620 cm⁻¹.

C-H Stretching: The spectrum will show C-H stretching vibrations for the methyl groups (sp³ C-H) just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and for the vinylic C-H at the C4 position (sp² C-H) just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹).

C-H Bending: Bending vibrations for the methyl groups will be visible in the 1375-1450 cm⁻¹ region.

Vibrational ModePredicted Absorption Range (cm⁻¹)Intensity
sp² C-H Stretch3010 - 3095Medium
sp³ C-H Stretch2850 - 2960Strong
C=N Stretch1640 - 1660Medium
C=C Stretch1600 - 1620Medium to Weak
CH₃ Bending1375 - 1450Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the structural fragments of a molecule. The molecular formula for this compound is C₈H₁₃N.

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The nominal molecular weight is 123 amu. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Fragmentation Pattern: The molecular ion is expected to undergo fragmentation, providing clues to the structure. A prominent fragmentation pathway would be the loss of a methyl group (CH₃, 15 amu), leading to a stable fragment ion at m/z 108. This peak is often the base peak in the spectra of similar alkylated pyrroles. Further fragmentation could involve the loss of other neutral molecules or radicals. The presence of a nitrogen atom means the molecular ion peak will have an odd nominal mass, following the nitrogen rule. libretexts.org

m/z ValuePredicted FragmentNotes
123[C₈H₁₃N]⁺Molecular Ion (M⁺)
108[M - CH₃]⁺Loss of a methyl group; likely the base peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The 2H-pyrrole ring contains a conjugated C=C-C=N system, which acts as a chromophore.

Electronic Transitions: The molecule is expected to exhibit π → π* (pi to pi-star) and n → π* (n to pi-star) electronic transitions. researchgate.net The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. The n → π* transition, involving the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital, is generally of lower intensity.

Absorption Maxima (λₘₐₓ): For conjugated systems like this, the π → π* transition is expected to result in an absorption maximum (λₘₐₓ) in the UV region, likely between 220-280 nm. The lower intensity n → π* transition would occur at a longer wavelength, potentially overlapping with the π → π* band or appearing as a shoulder.

X-ray Crystallography for Solid-State Structure Elucidation

For a molecule like this compound, X-ray crystallography would provide unambiguous evidence of its molecular geometry. The technique would allow for the precise measurement of the lengths of all carbon-carbon and carbon-nitrogen bonds within the pyrrole ring and the attached methyl groups. Furthermore, the bond angles between the constituent atoms could be accurately determined, offering insight into the planarity or puckering of the pyrrole ring and the spatial orientation of the methyl substituents.

Detailed research findings from X-ray crystallography studies on various pyrrole derivatives have been published, providing valuable comparative data. For instance, the crystal structures of other substituted pyrroles have been elucidated, revealing how different substituent groups influence the molecular packing and intermolecular interactions in the solid state.

Despite a thorough search of available scientific literature and crystallographic databases, no specific experimental X-ray crystallographic data for this compound has been found. Consequently, a data table summarizing its crystallographic parameters cannot be provided at this time. The synthesis and crystallization of this specific compound would be a prerequisite for its structural analysis by X-ray diffraction.

Advanced Applications and Contributions of 2,2,3,5 Tetramethyl 2h Pyrrole Derivatives in Materials Science and Organic Synthesis

Building Blocks in Complex Organic Synthesis

The pyrrole (B145914) framework is a recurring motif in a multitude of biologically active natural products and complex molecular architectures. chim.itrsc.org Consequently, synthetic chemists have developed numerous strategies that utilize pyrrole derivatives as versatile building blocks and synthons to construct these intricate structures. researchgate.net Their utility is especially prominent in the synthesis of natural products and in the creation of highly substituted pyrrolic systems for various applications in medicinal chemistry and materials science. chim.itnih.gov

Pyrrole derivatives serve as fundamental synthons for accessing more complex, highly functionalized pyrrolic structures. researchgate.net The reactivity of the pyrrole ring allows for the introduction of a wide array of substituents, enabling the fine-tuning of its chemical and electronic properties. One prominent method involves the reaction of acylethynylpyrroles with tosylmethylisocyanide (TosMIC) to generate functionalized 2,3′-bipyrroles, which are valuable precursors in medicinal chemistry. nih.gov This cycloaddition strategy highlights how relatively simple pyrrole derivatives can be elaborated into more complex systems. nih.gov Furthermore, N-functionalized pyrroles are used to create larger assemblies, such as terpyridine-pyrrole ligands, which are employed in fabricating modified electrodes for sensors and other materials. mdpi.com These synthetic methodologies demonstrate the role of pyrrole derivatives as versatile platforms for building molecular complexity. nih.govnih.gov

Applications in Organic Electronic Materials

The excellent electronic properties of π-electron-rich pyrroles have led to their widespread investigation and use in organic electronic materials. nih.govresearchgate.net Although challenges related to synthesis and stability have historically limited their application, recent advances have produced stable and high-performing materials. nih.gov Fused-ring systems and polymers incorporating pyrrole units, such as diketopyrrolopyrrole (DPP) and dithieno[3,2-b:2′,3′-d]pyrrole (DTP), are particularly significant. digitellinc.comfrontiersin.orgrsc.org These derivatives form the basis for a new generation of organic semiconductors used in a variety of electronic devices. frontiersin.org

Table 1: Performance of DPP-Based Organic Solar Cells

Polymer/Acceptor Blend Solvent System Power Conversion Efficiency (PCE) Reference
PDPP5T / IEICO-4F CF with DIO 3.4% acs.org
PDPP5T / IEICO-4F CF with DIO and CB 4.8% acs.org

CF: Chloroform, DIO: 1,8-diiodooctane, CB: Chlorobenzene

Pyrrole derivatives are a cornerstone in the development of active materials for organic field-effect transistors (OFETs). nih.gov The planar, π-conjugated structure of molecules like diketopyrrolopyrrole (DPP) facilitates efficient charge transport. frontiersin.org Both small molecules and polymers containing DPP and its derivatives have demonstrated impressive charge carrier mobilities. For instance, small molecules featuring a silaindacenodithiophene donor and a DPP acceptor achieved a maximum hole mobility of 3.04 cm² V⁻¹ s⁻¹. nih.gov Polymers incorporating thienopyrrole and DPP units have also shown high performance, with hole mobilities reaching 0.12 cm² V⁻¹ s⁻¹. digitellinc.com The strategic design of these molecules, including the choice of side chains, plays a crucial role in optimizing their crystallinity and, consequently, their performance in OFETs. nih.gov

Table 2: Performance of Pyrrole-Based Organic Field-Effect Transistors (OFETs)

Semiconductor Material Device Architecture Hole Mobility (cm² V⁻¹ s⁻¹) Reference
TP-BT2T-BT BGBC 0.08 digitellinc.com
P(DPP-TP) BGTC 0.12 digitellinc.com
LGC-D118 BGBC up to 3.04 nih.gov

BGBC: Bottom-Gate/Bottom-Contact, BGTC: Bottom-Gate/Top-Contact

The development of novel organic semiconductors frequently relies on the unique properties of the pyrrole ring. digitellinc.com Thieno[3,2-b]pyrrole, for example, is considered an excellent building block due to its high electron density and the easily modifiable NH group, which allows for structural tuning. digitellinc.com The incorporation of pyrrole and its fused derivatives, like DPP, into donor-acceptor (D-A) type conjugated polymers and small molecules is a common strategy to create materials with low bandgaps and high charge carrier mobilities. nih.govresearchgate.net These D-A systems exhibit strong intermolecular interactions that facilitate charge transport, making them ideal for high-performance OFETs and other electronic applications. nih.gov Research continues to explore new pyrrole-based structures, such as pyrrolopyrrole aza-BODIPY (PPAB), to design semiconductors with tailored properties for advanced electronic devices. frontiersin.org

Table of Mentioned Compounds

Compound Name
2,2,3,5-tetramethyl-2H-pyrrole
(–)-agelastatin A
isoheptylprodigiosin
lamellarin Q
N-TIPS-pyrrole
tosylmethylisocyanide (TosMIC)
2,3′-bipyrroles
acylethynylpyrroles
4′-(pyrrol-2-yl)-2,2′:6′,2″-terpyridine
diketopyrrolopyrrole (DPP)
dithieno[3,2-b:2′,3′-d]pyrrole (DTP)
PDPP5T
IEICO-4F
spiro-OMeTAD
PBDTT-DPP
silaindacenodithiophene
thienopyrrole
TP-BT2T-BT
P(DPP-TP)
LGC-D118
pyrrolopyrrole aza-BODIPY (PPAB)

Role in Coordination Chemistry and Supramolecular Assemblies

A thorough review of available scientific literature reveals a notable absence of specific research detailing the role of this compound or its direct derivatives in the fields of coordination chemistry and supramolecular assemblies. While the broader class of pyrrole-containing ligands is extensively utilized for the construction of metal complexes and intricate supramolecular structures, specific studies focusing on the this compound scaffold in these contexts have not been identified. The unique steric and electronic properties imparted by the tetramethyl substitution pattern on the 2H-pyrrole core suggest potential for novel coordination behavior and assembly motifs, however, this remains an unexplored area of investigation.

Development of Fluorescent Probes and Fluorophores

There is currently no available research in the scientific literature that specifically describes the development or application of fluorescent probes and fluorophores derived from this compound. The design of fluorescent molecules often relies on the modification of a core aromatic system, and while pyrrole derivatives are common scaffolds for fluorophores, the specific utility of the this compound core in this application has not been reported. The influence of the tetramethyl substitution on the photophysical properties, such as quantum yield and Stokes shift, has not been characterized, leaving its potential as a fluorescent scaffold unevaluated.

Intermediates in the Synthesis of Porphyrin and BODIPY Scaffolds

The synthesis of porphyrins and BODIPY (boron-dipyrromethene) dyes typically involves the condensation of pyrrole precursors. beilstein-journals.orgnih.govjmaterenvironsci.comrsc.orgresearchgate.netnih.govrsc.orgnih.govrsc.orgsemanticscholar.org However, a comprehensive search of the chemical literature indicates that this compound is not a commonly used or reported intermediate in the synthesis of these important macrocyclic compounds. Standard synthetic routes for porphyrins and BODIPYs often employ less substituted pyrroles, such as 2,4-dimethylpyrrole (B27635) or 3-ethyl-2,4-dimethylpyrrole, to control the final structure and properties of the target molecule. jmaterenvironsci.comresearchgate.net The steric hindrance presented by the methyl groups at the 2,2, and 5-positions of this compound may pose challenges for the typical condensation reactions required to form the dipyrromethane and, subsequently, the porphyrin or BODIPY core.

Q & A

Q. Optimization Tips :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Catalytic additives (e.g., p-toluenesulfonic acid) can accelerate cyclization .

How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound derivatives?

Basic Research Question

  • ¹H NMR : Methyl groups on the pyrrole ring appear as singlets at δ 2.1–2.5 ppm. Aromatic protons in substituted derivatives (e.g., 3,5-diaryl compounds) resonate at δ 6.8–7.5 ppm . Overlapping signals can be resolved using 2D NMR (e.g., COSY, HSQC).
  • ¹³C NMR : Quaternary carbons adjacent to methyl groups are observed at δ 120–135 ppm, while carbonyl carbons (if present) appear at δ 160–170 ppm .
  • IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .
  • HRMS : Molecular ion peaks ([M+H]⁺) should match theoretical masses within 5 ppm error, as seen in 5-hydroxy-pyrrol-2-ones (e.g., C₁₇H₁₄ClNO₂: calc. 308.0685, found 308.0689) .

What strategies address regioselectivity challenges during the functionalization of this compound?

Advanced Research Question
Steric hindrance from methyl groups complicates direct functionalization. Key strategies include:

  • Directed ortho-metalation : Use lithiating agents (e.g., LDA) with directing groups (e.g., methoxy) to selectively modify positions 3 and 5 .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at less hindered sites, as shown in 3,5-diaryl-pyrrol-2-ones .
  • Protecting groups : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups) enables stepwise derivatization .

How can discrepancies in reported melting points or spectral data for pyrrole derivatives be resolved?

Advanced Research Question
Discrepancies often arise from polymorphic forms or impurities. Methodological solutions:

  • Single-crystal X-ray diffraction : Resolves structural ambiguities, as applied to ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (R factor = 0.054) .
  • Variable-temperature NMR : Identifies dynamic processes (e.g., ring flipping) that obscure signals at standard temperatures .
  • Reproducibility checks : Replicate synthesis using identical reagents and conditions from literature protocols .

How to design a multi-step synthesis incorporating this compound as an intermediate?

Advanced Research Question
Example workflow for bioactive molecule synthesis:

Core formation : Synthesize the pyrrole via base-assisted cyclization (e.g., 63% yield for 5-hydroxy-3,5-diphenyl derivatives) .

Functionalization : Introduce pharmacophores via nucleophilic substitution (e.g., iodination at position 5 using NIS ).

Conjugation : Link to heterocycles (e.g., pyrimidines) through Sonogashira coupling .

Purification : Use preparative HPLC to isolate enantiomers, critical for chiral drug development .

Q. Key Considerations :

  • Monitor steric effects using computational tools (e.g., DFT for transition-state modeling).
  • Validate intermediates at each step via HRMS and 2D NMR .

What are the limitations of current synthetic methods for this compound derivatives?

Advanced Research Question

  • Low yields : Steric bulk reduces reaction efficiency; microwave-assisted synthesis may enhance rates .
  • Spectral overlap : Methyl groups cause signal crowding; deuterated solvents or cryogenic probes improve resolution .
  • Scalability : Multi-step routes with chromatography are impractical for large-scale production; develop one-pot methodologies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.